molecular formula C20H22FN3O3 B2553012 1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203162-89-3

1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2553012
CAS No.: 1203162-89-3
M. Wt: 371.412
InChI Key: YRKWQCMARYMCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications

Novel Urea and Bis-Urea Derivatives in Cancer Therapy

Research has developed novel compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents, evaluated for their antiproliferative effects against cancer cell lines. Certain derivatives showed significant activity, particularly against breast carcinoma MCF-7 cells, indicating potential applications in cancer therapy. Urea derivatives with antioxidant activity and antimicrobial properties were also noted, suggesting a broad spectrum of biological activities (Perković et al., 2016).

Enzyme Inhibition for Neurodegenerative Disorders

A study on tetrahydropyrimidine-5-carboxylates examined their effects on enzyme inhibition relevant to neurodegenerative disorders. These compounds demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease, presenting a pathway for therapeutic application in managing symptoms of neurodegeneration (Sujayev et al., 2016).

Antimycobacterial Activity

The synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids and their evaluation against Mycobacterium tuberculosis highlighted significant in vitro and in vivo activity. This research presents a promising approach to combating tuberculosis, particularly multi-drug-resistant strains (Senthilkumar et al., 2008).

Synthesis and Analytical Applications

The development of deuterium-labeled AR-A014418 as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis underscores the importance of these compounds in improving the precision of pharmacokinetic studies. This work facilitates the accurate measurement of drug absorption and distribution, critical for drug development and therapeutic monitoring (Liang et al., 2020).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWQCMARYMCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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